(2,4,6-Trimethoxyphenyl)hydrazine

Description

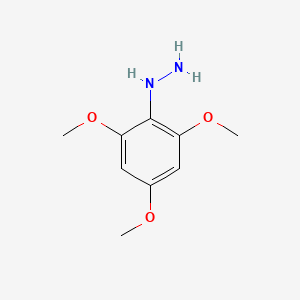

(2,4,6-Trimethoxyphenyl)hydrazine is an organic compound characterized by the presence of three methoxy groups attached to a phenyl ring, along with a hydrazine functional group

Properties

Molecular Formula |

C9H14N2O3 |

|---|---|

Molecular Weight |

198.22 g/mol |

IUPAC Name |

(2,4,6-trimethoxyphenyl)hydrazine |

InChI |

InChI=1S/C9H14N2O3/c1-12-6-4-7(13-2)9(11-10)8(5-6)14-3/h4-5,11H,10H2,1-3H3 |

InChI Key |

XWSHJHFJEBBDQR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)NN)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,4,6-Trimethoxyphenyl)hydrazine typically involves the reaction of 2,4,6-trimethoxybenzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an ethanol solvent, resulting in the formation of the desired hydrazine derivative .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: (2,4,6-Trimethoxyphenyl)hydrazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding azobenzenes or nitroso derivatives.

Reduction: It can be reduced to form amines or other reduced hydrazine derivatives.

Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include azobenzenes, nitroso compounds, substituted hydrazines, and amines.

Scientific Research Applications

(2,4,6-Trimethoxyphenyl)hydrazine has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and azobenzenes.

Biology: The compound is utilized in the study of enzyme mechanisms and as a probe for investigating biological pathways.

Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2,4,6-Trimethoxyphenyl)hydrazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. Additionally, the compound can induce oxidative stress by generating reactive oxygen species, which can affect cellular pathways and lead to cytotoxic effects .

Comparison with Similar Compounds

(2,4,6-Trimethylphenyl)hydrazine: Similar in structure but with methyl groups instead of methoxy groups.

(2,4,6-Trimethoxyphenyl)phosphine: Contains a phosphine group instead of a hydrazine group

Uniqueness: (2,4,6-Trimethoxyphenyl)hydrazine is unique due to its combination of methoxy groups and hydrazine functionality, which imparts distinct reactivity and potential for diverse applications. Its ability to participate in various chemical reactions and its utility in multiple research fields make it a valuable compound for scientific exploration.

Biological Activity

(2,4,6-Trimethoxyphenyl)hydrazine is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, antimicrobial, and antioxidant activities, supported by research findings and case studies.

Chemical Structure and Properties

This compound features a trimethoxy-substituted phenyl group attached to a hydrazine moiety. Its chemical formula is , which contributes to its unique biological properties.

1. Anti-inflammatory Activity

Research indicates that this compound exhibits promising anti-inflammatory effects. A study demonstrated that derivatives of this compound significantly inhibited tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), key mediators in inflammatory processes. Specifically, compounds synthesized from this hydrazine showed up to 93% IL-6 inhibition at concentrations as low as 10 µM compared to the standard drug dexamethasone .

Table 1: Inhibitory Activity of this compound Derivatives

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| 1 | 76 | 86 |

| 2 | 61 | 93 |

2. Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. A series of derivatives were tested against various bacterial strains, including E. coli and Bacillus subtilis. One notable compound demonstrated significant inhibition against these pathogens at concentrations around 40 µg/mL .

Table 2: Antimicrobial Activity of Compounds Derived from this compound

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| A | E. coli | 15 |

| B | Bacillus subtilis | 18 |

3. Antioxidant Activity

The antioxidant potential of this compound has been assessed through various assays. Compounds derived from this hydrazine exhibited substantial radical scavenging activity against DPPH radicals, with some showing better efficacy than standard antioxidants like ascorbic acid .

Table 3: Antioxidant Activity Against DPPH Radicals

| Compound | Scavenging Activity (%) |

|---|---|

| C | 60.35 |

| D | 44.18 |

Study on Cytotoxicity

A cytotoxicity study was conducted using the MCF-7 human breast cancer cell line to evaluate the effectiveness of this compound derivatives. The results indicated that several compounds exhibited significant growth inhibition compared to Adriamycin, a standard chemotherapy drug. The growth inhibitory concentration (GI50) values were calculated for various derivatives .

Table 4: Cytotoxicity Results Against MCF-7 Cell Line

| Compound | GI50 (µM) | TGI (%) | LC50 (%) |

|---|---|---|---|

| E | 5 | 78 | 85 |

| F | 10 | 65 | 70 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.